Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C15H12O4. It is a derivative of biphenyl, featuring a formyl group and a hydroxy group on one of the phenyl rings, and a carboxylate ester group on the other.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between two different organic groups. The process involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions: Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: 3’-Carboxy-4’-hydroxy[1,1’-biphenyl]-3-carboxylate.
Reduction: Methyl 3’-hydroxymethyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and inhibition.
Industry: The compound can be used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The formyl and hydroxy groups can form hydrogen bonds with target molecules, while the biphenyl structure provides a rigid framework that can fit into binding sites .
Comparison with Similar Compounds
Methyl 3-formyl-4-hydroxybenzoate: This compound has a similar structure but lacks the biphenyl moiety, making it less rigid and potentially less selective in its interactions.
3-Formyl-4-hydroxybenzoic acid: Similar to Methyl 3-formyl-4-hydroxybenzoate but with a carboxylic acid group instead of a methyl ester.
Uniqueness: Methyl 3’-formyl-4’-hydroxy[1,1’-biphenyl]-3-carboxylate is unique due to its biphenyl structure, which provides additional rigidity and potential for specific interactions with biological targets. This makes it a valuable scaffold in drug design and other applications where precise molecular interactions are crucial .
Properties
IUPAC Name |
methyl 3-(3-formyl-4-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-19-15(18)12-4-2-3-10(7-12)11-5-6-14(17)13(8-11)9-16/h2-9,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXYLTMFNHZLNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40602406 |
Source
|
Record name | Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-91-2 |
Source
|
Record name | Methyl 3'-formyl-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40602406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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